2,6-Difluoronitrobenzenesulfonyl chloride
Overview
Description
2,6-Difluoronitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2NO4S. It is a derivative of benzenesulfonyl chloride, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2,6-Difluoronitrobenzenesulfonyl chloride typically involves the reaction of 2,6-difluoronitrobenzene with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of difluorophenyllithium as an intermediate, which reacts with sulfuryl chloride to form the desired product .
Chemical Reactions Analysis
2,6-Difluoronitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include sulfuryl chloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,6-Difluoronitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoronitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes to introduce the sulfonyl group into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Comparison with Similar Compounds
2,6-Difluoronitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
2,6-Difluorobenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Nitrobenzenesulfonyl chloride: Has the nitro group at the 4 position, which affects its reactivity and the types of reactions it can undergo.
2,6-Dichlorobenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine, which alters its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-3(8)1-2-4(5(6)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVMRABITVHXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245345 | |
Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612541-20-5 | |
Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612541-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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